molecular formula C17H18N4O5S B13747123 2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide CAS No. 21811-94-9

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide

Cat. No.: B13747123
CAS No.: 21811-94-9
M. Wt: 390.4 g/mol
InChI Key: JDADFXDXAQJCDH-UHFFFAOYSA-N
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Description

2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes azo, sulfonyl, and phenyl groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the required purity, production volume, and cost-effectiveness. Industrial synthesis often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components. Additionally, the sulfonyl group can participate in various biochemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

21811-94-9

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24)

InChI Key

JDADFXDXAQJCDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O

Origin of Product

United States

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